N-benzyl-1-(1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide
Description
N-BENZYL-1-(1H-INDAZOL-3-YL)-N-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indazole ring, a pyrrolidine ring, and a benzyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-benzyl-1-(1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-23(12-14-7-3-2-4-8-14)20(26)15-11-18(25)24(13-15)19-16-9-5-6-10-17(16)21-22-19/h2-10,15H,11-13H2,1H3,(H,21,22) |
InChI Key |
ZRTAXKUMIKMOLT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-1-(1H-INDAZOL-3-YL)-N-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indazole Ring: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indazole ring.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-1-(1H-INDAZOL-3-YL)-N-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-BENZYL-1-(1H-INDAZOL-3-YL)-N-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-BENZYL-1-(1H-INDAZOL-3-YL)-N-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could bind to the active site of an enzyme, blocking its activity and thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-1H-INDOLE-3-CARBOXAMIDE: Similar structure but with an indole ring instead of an indazole ring.
N-BENZYL-1H-INDOLE-3-ACETAMIDE: Similar structure but with an acetamide group instead of a pyrrolidine ring.
Uniqueness
N-BENZYL-1-(1H-INDAZOL-3-YL)-N-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE is unique due to the presence of both an indazole and a pyrrolidine ring, which may confer distinct biological activities compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
